molecular formula C19H12FN3O2S B3006205 (2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327170-30-8

(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B3006205
CAS No.: 1327170-30-8
M. Wt: 365.38
InChI Key: YZUYVNIFFDDOLM-PYCFMQQDSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as salicylaldehyde and an appropriate enone.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide or a related compound.

    Formation of the Imino Group: The imino group can be formed by reacting the intermediate with a fluorinated aniline derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core or the thiazole ring.

    Reduction: Reduction reactions could target the imino group or other functional groups within the molecule.

    Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the fluorophenyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

Medicine

Medicinally, compounds of this class are often explored for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, inflammation, and infections.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-bromophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Uniqueness

The presence of the fluorine atom in (2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may confer unique properties such as increased metabolic stability, altered electronic effects, and potentially enhanced biological activity compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2S/c20-14-6-2-3-7-15(14)22-18-13(17(24)23-19-21-9-10-26-19)11-12-5-1-4-8-16(12)25-18/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYVNIFFDDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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